rac Epinephrine-d3
Overview
Description
Rac Epinephrine-d3 is a deuterated form of the well-known compound epinephrine, also known as adrenaline. It is a racemic mixture, meaning it contains equal parts of both enantiomers (d-epinephrine and l-epinephrine). This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
Mechanism of Action
Target of Action
Rac Epinephrine-d3, also known as Racepinephrine, is a non-selective agonist at α- and β-adrenergic receptors . These receptors are all G-protein-coupled receptors . The primary therapeutic effect of Epinephrine arises from its agonist action on β2-adrenergic receptors .
Mode of Action
The interaction of this compound with its targets leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of various tissues, including bronchial smooth muscles . It works by widening the airway, which makes it easier to breathe .
Biochemical Pathways
The activation of β2-adrenergic receptors by this compound leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in the relaxation of bronchial smooth muscles . The PI3K and Rac pathways may also be involved, with PI3Ks interacting with activated Rac, leading to Rac signaling amplification .
Pharmacokinetics
When given subcutaneously or intramuscularly, Epinephrine has a rapid onset and short duration of action . It induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . More detailed pharmacokinetic studies, particularly those involving absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding of this compound.
Result of Action
The primary result of this compound action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .
Biochemical Analysis
Biochemical Properties
“rac Epinephrine-d3” is a racemic mixture consisting of d-Epinephrine and l-Epinephrine enantiomers . It acts as a non-selective α- and β-adrenergic receptor agonist . The main therapeutic effect of “this compound” arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production .
Cellular Effects
“this compound” induces bronchial smooth muscle relaxation to relieve respiratory distress in asthma . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic epinephrine via inhalation resulted in improved clinical symptoms such as wheezing and retractions .
Molecular Mechanism
The molecular mechanism of “this compound” involves its non-selective agonist action at α- and β-adrenergic receptors, which are all G-protein-coupled receptors . It causes smooth muscle relaxation on various tissues, including bronchial smooth muscles .
Temporal Effects in Laboratory Settings
When given subcutaneously or intramuscularly, epinephrine has a rapid onset and short duration of action .
Metabolic Pathways
“this compound” is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .
Transport and Distribution
It is known that it is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride .
Subcellular Localization
It is known that epinephrine acts on α- and β-adrenergic receptors, which are all G-protein-coupled receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Epinephrine-d3 involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
Chemical Reactions Analysis
Types of Reactions: Rac Epinephrine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxyphenylglycol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products:
Oxidation: Adrenochrome and related quinones.
Reduction: Dihydroxyphenylglycol.
Substitution: Various substituted epinephrine derivatives.
Scientific Research Applications
Rac Epinephrine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of epinephrine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of epinephrine.
Industry: Applied in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Rac Metanephrine-d3: Another deuterated compound used in similar research applications.
Rac Normetanephrine-d3: Used for metabolic studies and pharmacokinetic analysis.
Epinephrine Hydrochloride: The non-deuterated form used in clinical settings.
Uniqueness: Rac Epinephrine-d3 is unique due to its stable isotopic labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reaction mechanisms is crucial .
Biological Activity
Rac Epinephrine-d3, also known as d3-adrenaline, is a deuterated form of epinephrine, characterized by the incorporation of three deuterium atoms into its molecular structure. This isotopic labeling allows for enhanced tracking and analysis in pharmacokinetic studies, particularly through mass spectrometry techniques. While this compound does not exhibit inherent biological activity akin to its non-deuterated counterpart, it plays a crucial role in research applications aimed at understanding the metabolism and physiological effects of epinephrine.
Structure and Properties
This compound shares the core structure of epinephrine, which consists of a catechol ring attached to an ethylamine side chain. The key modification is the replacement of three hydrogen atoms in the methyl group with deuterium, resulting in a CD3 group. This alteration does not significantly affect the chemical properties but allows for differentiation during analytical procedures.
Structural Comparison Table
Property | Regular Epinephrine | This compound |
---|---|---|
Molecular Formula | C₉H₁₃N₁O₃ | C₉D₃N₁O₃ |
Deuterium Atoms | 0 | 3 |
Molecular Weight | 183.24 g/mol | 186.29 g/mol |
Although this compound itself does not possess biological activity, it serves as a tracer for studying the metabolic pathways of epinephrine. Regular epinephrine acts as a sympathomimetic hormone, mimicking the effects of the sympathetic nervous system by binding to α- and β-adrenergic receptors. The primary therapeutic effects arise from its action on β2-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses such as bronchodilation and increased heart rate.
Research Applications
This compound is primarily utilized in pharmacokinetic studies to assess the metabolism of epinephrine in various contexts:
- Metabolic Pathway Tracking : The incorporation of deuterium allows researchers to trace the metabolic fate of epinephrine in vivo, providing insights into its pharmacokinetics and dynamics.
- Mass Spectrometry : The distinct mass of this compound facilitates its detection and quantification in complex biological matrices, enhancing the accuracy of pharmacological studies.
Case Study: Pharmacokinetic Analysis
A study focusing on the pharmacokinetics of inhaled epinephrine formulations utilized this compound as a tracer. The results indicated significant differences in systemic exposure between formulations:
Parameter | Epi-HFA (d3) | Epi-CFC |
---|---|---|
AUC (ng·mL·min) | 8.5 ± 5.2 | 6.2 ± 4.1 |
Cmax (pg/mL) | 180 | 46 |
tmax (min) | 2 | 2 |
Half-life (min) | 2.6 | Similar |
These findings illustrate that this compound can effectively differentiate between pharmacological profiles and enhance our understanding of drug behavior in clinical settings.
Properties
IUPAC Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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